

troubleshooting low efficiency in PDADI-modified perovskite solar cells

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Compound of Interest

Compound Name: 1,3-Diaminopropane dihydroiodide

Cat. No.: B1449387

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Technical Support Center: PDADI-Modified Perovskite Solar Cells

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working with **1,3-diaminopropane dihydroiodide** (PDADI)-modified perovskite solar cells. The information is presented in a question-and-answer format to directly address common issues encountered during fabrication and characterization.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My PDADI-modified perovskite solar cell shows low Power Conversion Efficiency (PCE). What are the most common causes?

Low PCE in PDADI-modified devices can stem from several factors, often related to suboptimal processing parameters. The primary areas to investigate are the concentration of the PDADI solution, the quality of the underlying perovskite film, and the post-treatment annealing process. Inadequate passivation of defects, poor film morphology, and improper energy level alignment are the direct consequences that hurt the device's performance.

Q2: I'm observing a low Open-Circuit Voltage (Voc) in my device. How can PDADI treatment-related issues cause this?

A low Voc is primarily a result of significant non-radiative recombination, which can occur at the perovskite surface and grain boundaries. While PDADI is used to passivate these defects, its effectiveness is highly dependent on proper application.

- **Suboptimal PDADI Concentration:** An insufficient amount of PDADI will lead to incomplete passivation of surface defects, leaving sites for charge carriers to recombine non-radiatively. Conversely, an excessive concentration can introduce its own set of issues, potentially forming an insulating layer that impedes charge extraction.
- **Poor Perovskite/PDADI Interface:** Improper application or annealing of the PDADI layer can result in a defective interface, which can itself become a source of recombination.

Q3: My Fill Factor (FF) is poor. What is the connection to the PDADI modification?

A low fill factor is often linked to high series resistance or low shunt resistance. In the context of PDADI-modified cells, this can be caused by:

- **Excess PDADI:** An overly thick or aggregated PDADI layer can increase the series resistance of the device, hindering charge transport and thus reducing the FF.
- **Incomplete Removal of Solvents:** Residual solvents from the PDADI solution can create defects and increase resistance at the interface.
- **Perovskite Film Quality:** Underlying issues with the perovskite film's morphology, such as pinholes or small grain sizes, are not always fully resolved by PDADI treatment and can lead to shunt pathways, lowering the FF.

Q4: I have tried optimizing the PDADI concentration, but my efficiency is still low. What other experimental parameters should I investigate?

Beyond the PDADI concentration, the annealing process after the PDADI treatment is critical. The temperature and duration of this step influence the interaction between the PDADI molecules and the perovskite surface.

- **Under-annealing:** Insufficient thermal energy may not be enough to promote the desired passivation chemistry between PDADI and the perovskite, leading to poor defect passivation.

- Over-annealing: Excessive heat can cause degradation of the perovskite film or the PDADI layer itself, potentially creating new defects. The volatility of organic components in the perovskite can also be an issue at higher temperatures.[\[1\]](#)

It is crucial to optimize the annealing parameters specifically for your perovskite composition and device architecture.

Q5: How can I visually or analytically confirm that my PDADI treatment is suboptimal?

Several characterization techniques can provide insights into the quality of your PDADI treatment:

- Scanning Electron Microscopy (SEM): Can reveal issues with the perovskite film morphology that may persist after PDADI treatment, such as pinholes or incomplete coverage.
- Atomic Force Microscopy (AFM): Provides information on the surface roughness and grain size of the perovskite film. A well-passivated film often exhibits smoother morphology.
- Photoluminescence (PL) and Time-Resolved Photoluminescence (TRPL): A higher steady-state PL intensity and a longer carrier lifetime in TRPL measurements of a PDADI-treated film compared to a control film indicate effective passivation of non-radiative recombination centers.[\[2\]](#) If these values are not significantly improved, the passivation is likely suboptimal.

Quantitative Data Summary

The following tables summarize key performance parameters of PDADI-modified perovskite solar cells compared to control devices without the modification, as reported in the literature.

Treatment	Voc (V)	Jsc (mA/cm ²)	FF (%)	PCE (%)	Reference
Control (no PDADI)	1.12	24.5	78.5	21.5	[2]
PDADI-modified	1.18	25.1	84.5	25.09	[2]

Experimental Protocols

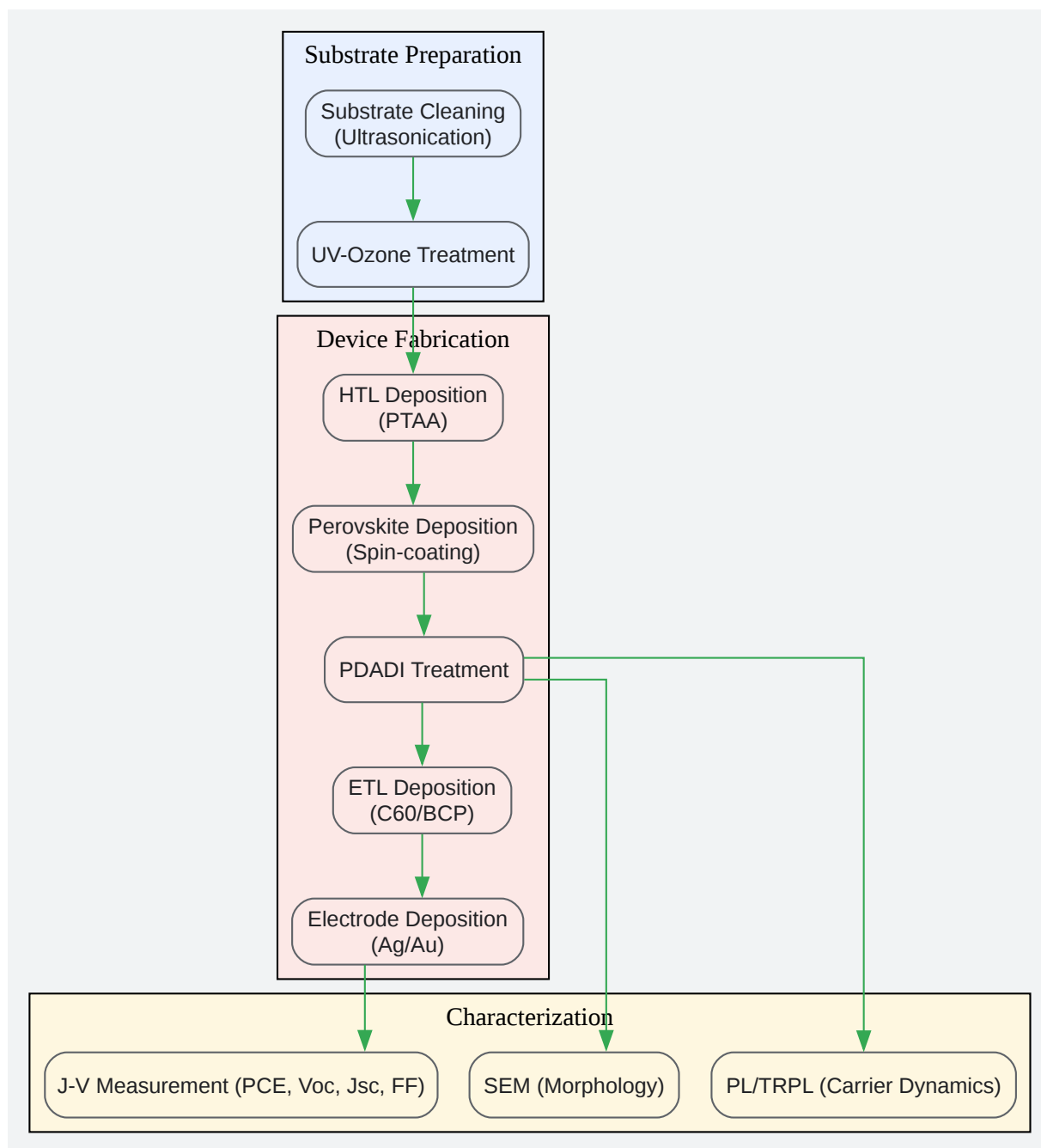
Protocol 1: Fabrication of PDADI-Modified Perovskite Solar Cells (p-i-n structure)

This protocol is a generalized procedure based on common practices in the field.

- Substrate Preparation:
 - Clean patterned ITO-coated glass substrates sequentially with detergent, deionized water, acetone, and isopropanol in an ultrasonic bath for 15 minutes each.
 - Dry the substrates with a nitrogen gun and treat them with UV-ozone for 20 minutes before use.
- Hole Transport Layer (HTL) Deposition:
 - Spin-coat a PTAA (poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine]) solution in toluene onto the ITO substrate at 4000 rpm for 30 seconds.
 - Anneal the substrates at 100°C for 10 minutes.
- Perovskite Film Deposition:
 - Prepare a perovskite precursor solution (e.g., FAPbI₃-based) in a mixed solvent of DMF and DMSO.
 - Spin-coat the perovskite precursor solution in a nitrogen-filled glovebox.
 - During the spin-coating, deposit an anti-solvent (e.g., chlorobenzene) to induce crystallization.
 - Anneal the film at 150°C for 15 minutes.
- PDADI Surface Treatment:
 - Prepare a PDADI solution in isopropanol (a typical concentration to start optimization from is 0.1 mg/mL).

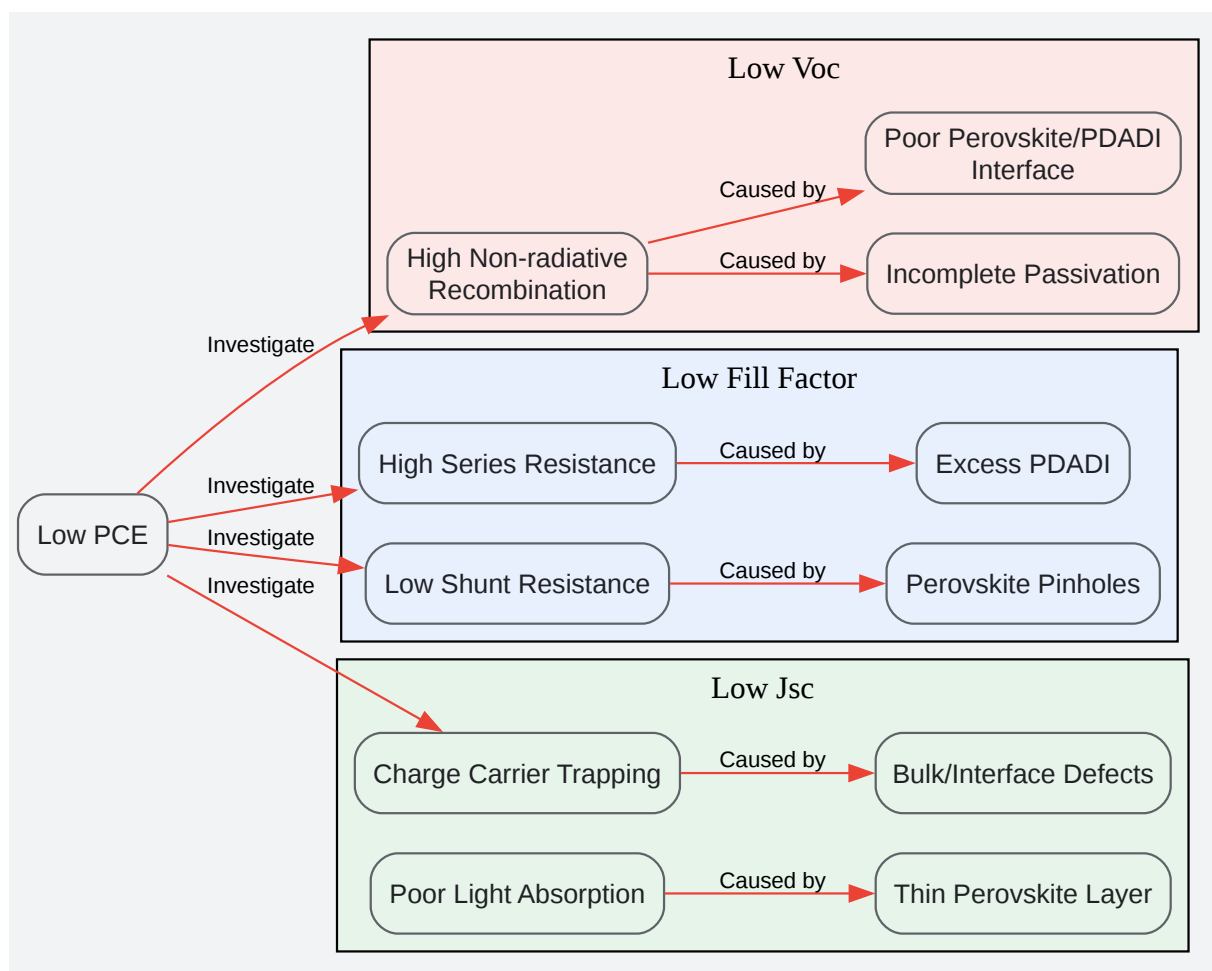
- Spin-coat the PDADI solution onto the cooled perovskite film at 4000 rpm for 30 seconds.
- Anneal the film at 100°C for 10 minutes.
- Electron Transport Layer (ETL) and Electrode Deposition:
 - Deposit a C60 layer via thermal evaporation.
 - Deposit a BCP (bathocuproine) buffer layer via thermal evaporation.
 - Finally, deposit a silver (Ag) or gold (Au) back electrode via thermal evaporation.

Diagrams



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Caption: Experimental workflow for fabricating and characterizing PDADI-modified perovskite solar cells.



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